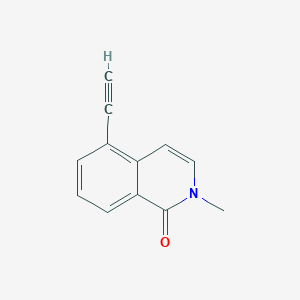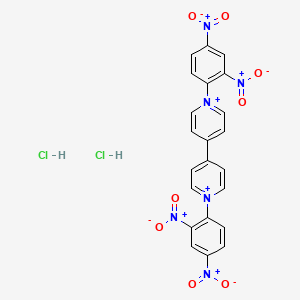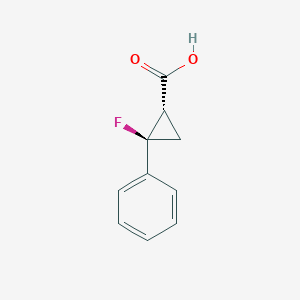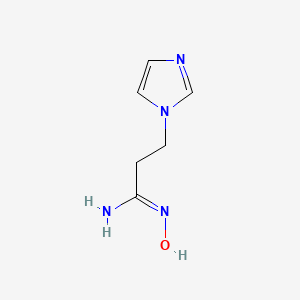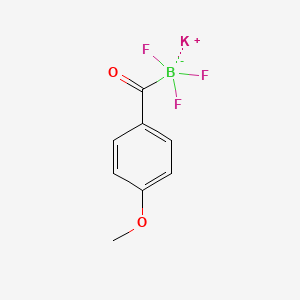
Potassium trifluoro(4-methoxybenzoyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(4-methoxybenzoyl)borate is an organoboron compound that has gained significant attention in recent years due to its unique properties and versatile applications. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability, ease of handling, and reactivity in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-methoxybenzoyl)borate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The product is then purified through recrystallization or chromatography to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-methoxybenzoyl)borate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and various organic halides.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium trifluoro(4-methoxybenzoyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(4-methoxybenzoyl)borate exerts its effects is primarily through its role as a nucleophilic reagent in chemical reactions. The trifluoroborate group acts as a stable, yet reactive, moiety that can participate in various transformations. In cross-coupling reactions, it serves as a source of the aryl group, which is transferred to the palladium catalyst and subsequently to the coupling partner .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(4-methoxyphenyl)borate
- Potassium trifluoro(4-methylbenzoyl)borate
- Potassium trifluoro(4-chlorobenzoyl)borate
Uniqueness
Potassium trifluoro(4-methoxybenzoyl)borate is unique due to its specific functional groups, which confer distinct reactivity and stability. Compared to other potassium organotrifluoroborates, it offers enhanced performance in certain cross-coupling reactions, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C8H7BF3KO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
potassium;trifluoro-(4-methoxybenzoyl)boranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5H,1H3;/q-1;+1 |
InChI Key |
AVCOEQRLFQZCBU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=O)C1=CC=C(C=C1)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


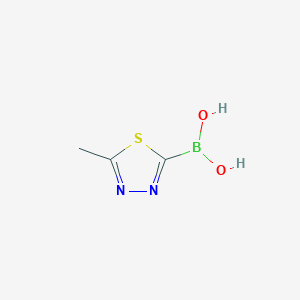
![(5-Methyl-1H-benzo[d]imidazol-6-yl)methanamine](/img/structure/B12816227.png)
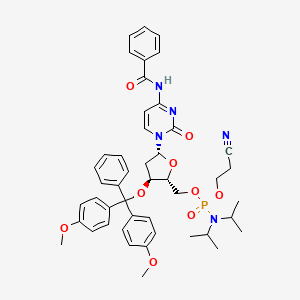
![Tert-butyl (5S,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12816236.png)

![8-Bromo-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12816241.png)
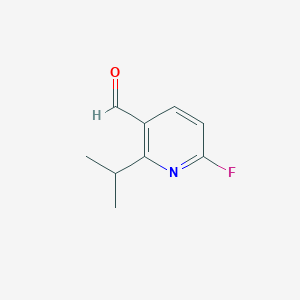
![2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12816261.png)

